![molecular formula C19H25N3O3 B7631922 N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide, commonly known as MIPT, is a chemical compound that belongs to the class of tryptamines. MIPT is a psychoactive drug that has been used for research purposes due to its hallucinogenic properties.
作用機序
MIPT is a serotonin receptor agonist that binds to the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. MIPT also binds to other serotonin receptors, including the 5-HT1A and 5-HT2C receptors. The activation of the 5-HT2A receptor by MIPT leads to the activation of the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C. The activation of these pathways leads to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
MIPT has been shown to have hallucinogenic effects, including changes in perception, thought, and mood. MIPT has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. MIPT has also been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic effects.
実験室実験の利点と制限
MIPT has been used in studies to understand the mechanism of action of hallucinogens and their potential therapeutic applications. MIPT has advantages over other hallucinogens, such as LSD and psilocybin, as it has a shorter duration of action and fewer side effects. However, MIPT has limitations in terms of its potency and selectivity for the 5-HT2A receptor, which may limit its use in certain studies.
将来の方向性
There are several future directions for the study of MIPT. One direction is to further understand the mechanism of action of the drug and its effects on behavior and cognition. Another direction is to explore the potential therapeutic applications of MIPT, such as in the treatment of depression and anxiety. Additionally, there is a need for the development of more selective and potent agonists for the 5-HT2A receptor, which may lead to the development of more effective therapeutic agents.
合成法
MIPT can be synthesized using various methods, including the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction. The Leuckart-Wallach reaction involves the reaction of N-methylformamide with 5-methoxyindole-2-carboxylic acid to form 5-methoxy-N-methyltryptamine. The final step involves the reaction of 5-methoxy-N-methyltryptamine with piperidine and 2-methylpropanoyl chloride to form MIPT. The Eschweiler-Clarke reaction involves the reaction of 5-methoxyindole-2-carboxylic acid with formaldehyde and ammonium chloride to form 5-methoxy-N-methyltryptamine. The final step involves the reaction of 5-methoxy-N-methyltryptamine with piperidine and 2-methylpropanoyl chloride to form MIPT.
科学的研究の応用
MIPT has been used for research purposes due to its hallucinogenic properties. MIPT is a serotonin receptor agonist that binds to the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. MIPT has been used in studies to understand the mechanism of action of hallucinogens and their potential therapeutic applications. MIPT has also been used in studies to understand the role of serotonin in the brain and its effects on behavior and cognition.
特性
IUPAC Name |
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12(2)18(23)20-14-5-4-8-22(11-14)19(24)17-10-13-9-15(25-3)6-7-16(13)21-17/h6-7,9-10,12,14,21H,4-5,8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMJWACAUHUVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCN(C1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)
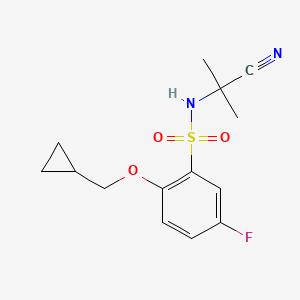
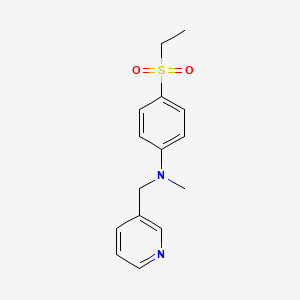
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
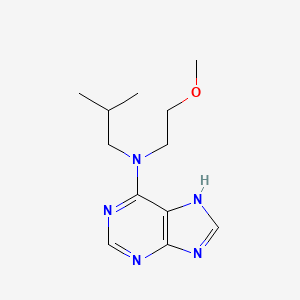
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)
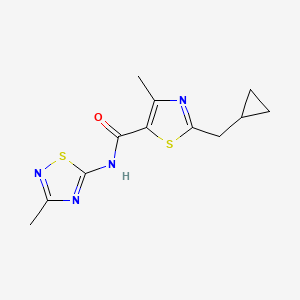
![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)
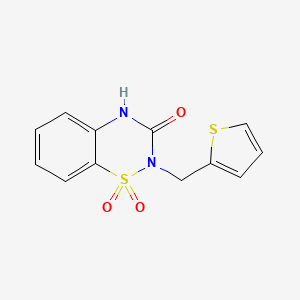
![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)